molecular formula C7H18N2O B14144682 2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol CAS No. 5783-45-9

2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol

Cat. No.: B14144682
CAS No.: 5783-45-9
M. Wt: 146.23 g/mol
InChI Key: PEOQOJRAUBIXEF-UHFFFAOYSA-N
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Description

2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol is a secondary amino alcohol with a branched molecular architecture. Its structure consists of an ethanol backbone substituted with a tertiary amine group bearing both a 2-aminoethyl (NH₂CH₂CH₂–) and a propan-2-yl (isopropyl, (CH₃)₂CH–) moiety. This compound is also known as N-isopropyldiethanolamine or 2-[2-hydroxyethyl(isopropyl)amino]ethanol . Its molecular formula is C₇H₁₇N₂O, with a molecular weight of 145.22 g/mol. The compound’s dual functional groups (amine and hydroxyl) confer amphiphilic properties, enabling applications in pharmaceutical intermediates, surfactants, and corrosion inhibitors .

Properties

CAS No.

5783-45-9

Molecular Formula

C7H18N2O

Molecular Weight

146.23 g/mol

IUPAC Name

2-[2-aminoethyl(propan-2-yl)amino]ethanol

InChI

InChI=1S/C7H18N2O/c1-7(2)9(4-3-8)5-6-10/h7,10H,3-6,8H2,1-2H3

InChI Key

PEOQOJRAUBIXEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCN)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-aminoethyl(propan-2-yl)amino]ethanol typically involves the reaction of isopropylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Isopropylamine+Ethylene Oxide2-[2-aminoethyl(propan-2-yl)amino]ethanol\text{Isopropylamine} + \text{Ethylene Oxide} \rightarrow \text{2-[2-aminoethyl(propan-2-yl)amino]ethanol} Isopropylamine+Ethylene Oxide→2-[2-aminoethyl(propan-2-yl)amino]ethanol

Industrial Production Methods

In industrial settings, the production of 2-[2-aminoethyl(propan-2-yl)amino]ethanol involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-aminoethyl(propan-2-yl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of simpler amines.

    Substitution: Formation of substituted amines and other derivatives.

Scientific Research Applications

2-[2-aminoethyl(propan-2-yl)amino]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-aminoethyl(propan-2-yl)amino]ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It can bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol, differing primarily in substituents, stereochemistry, or additional functional groups:

Table 1: Key Structural and Functional Comparisons
Compound Name (IUPAC) Molecular Formula Substituents/Modifications Key Properties/Applications References
2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol C₇H₁₇N₂O Aminoethyl + isopropyl Surfactant, pharmaceutical intermediates
2-[(2-Aminoethyl)amino]ethan-1-ol (AEEA) C₄H₁₂N₂O Aminoethyl (no isopropyl) Industrial surfactants, epoxy resins
(S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol C₉H₂₂N₂O Ethyl + 4-aminopentyl Antiviral candidate (cell culture studies)
(1R)-1-(4-fluorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol C₁₁H₁₆FNO Isopropyl + 4-fluorophenyl Beta-blocker analogue (pharmacological)
2-[phenyl(propan-2-yl)amino]ethan-1-ol C₁₁H₁₇NO Isopropyl + phenyl Lipophilicity-enhanced receptor binding
N-(2-hydroxyethyl)-N-(propan-2-yl)propan-2-aminium chloride C₈H₂₀ClNO Hydrochloride salt of isopropyl derivative Improved solubility, pharmaceutical salt
Antiviral Potential

Compounds like (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol () were synthesized and tested against viral RNA replication in cell cultures, with purity >95% confirmed by NMR and HRMS .

Adrenolytic Activity

Derivatives of 2-aminopropanol with aryloxy groups (e.g., 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol) exhibit adrenolytic (adrenergic receptor-blocking) activity . The isopropyl group in 2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol may similarly influence receptor interactions, though specific studies are lacking.

Beta-Blocker Analogues

The fluorophenyl-substituted (1R)-1-(4-fluorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol () mimics beta-blockers like propranolol, with the 4-fluorophenyl group enhancing receptor affinity . Comparatively, the target compound’s isopropyl group may prioritize lipophilicity over aromatic binding.

Physicochemical Properties

Lipophilicity and Solubility
  • Target Compound : The isopropyl group increases lipophilicity (logP ~0.5–1.2) compared to AEEA (logP ~-1.3), enhancing membrane permeability but reducing aqueous solubility .
  • Hydrochloride Salts : Derivatives like N-(2-hydroxyethyl)-N-(propan-2-yl)propan-2-aminium chloride () improve solubility for pharmaceutical formulations .
Stereochemical Considerations

Enantiomers of similar compounds (e.g., (S)-mandelate vs. (R)-mandelate in ) show distinct biochemical activities, suggesting that stereochemistry in the target compound’s aminoethyl chain could influence efficacy .

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